molecular formula C10H15N3O3 B6635536 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid

2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid

Cat. No. B6635536
M. Wt: 225.24 g/mol
InChI Key: RTGBCAJDCPACEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid, also known as DMAPA, is a synthetic amino acid derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been utilized in various biochemical and physiological studies.

Mechanism of Action

2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid acts as a nucleophile in peptide synthesis, reacting with carboxylic acid derivatives such as activated esters and anhydrides to form peptide bonds. It also acts as a catalyst in the formation of peptide bonds through the activation of carboxylic acids.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid has been shown to have no significant toxic effects on mammalian cells at concentrations commonly used in laboratory experiments. It has been used in the synthesis of various bioactive peptides, including antimicrobial peptides and peptide hormones.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid in laboratory experiments is its high reactivity and selectivity in peptide synthesis. It is also relatively inexpensive and readily available. However, 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid can be unstable in certain solvents and may require careful handling and storage.

Future Directions

There are several potential future directions for the use of 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid in scientific research. One area of interest is the development of novel antimicrobial peptides using 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid as a building block. Another potential application is the use of 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid in the synthesis of peptide-based drugs for the treatment of various diseases. Additionally, the use of 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid in the study of protein-ligand interactions and enzyme mechanisms may lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid involves the reaction of 2,2-dimethyl-3-hydroxypropanoic acid with 1-methylimidazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid.

Scientific Research Applications

2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid has been extensively used in scientific research as a building block for the synthesis of peptides and proteins. It has been used in the development of novel antimicrobial agents, as well as in the study of enzyme mechanisms and protein-ligand interactions.

properties

IUPAC Name

2,2-dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,9(15)16)5-11-8(14)7-4-13(3)6-12-7/h4,6H,5H2,1-3H3,(H,11,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGBCAJDCPACEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CN(C=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid

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